molecular formula C22H21ClN4O4S B14921375 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B14921375
M. Wt: 472.9 g/mol
InChI Key: FKDYVZXQFPYWOL-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE typically involves a multi-step process. One common method includes the nucleophilic addition-elimination reaction of intermediates with various hydrazine derivatives . The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .

Scientific Research Applications

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(2,5-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in pathogens, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H21ClN4O4S

Molecular Weight

472.9 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C22H21ClN4O4S/c1-12-20(23)13(2)27(26-12)10-15-6-8-19(31-15)21(28)25-22-24-17(11-32-22)16-9-14(29-3)5-7-18(16)30-4/h5-9,11H,10H2,1-4H3,(H,24,25,28)

InChI Key

FKDYVZXQFPYWOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)OC)OC)C)Cl

Origin of Product

United States

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